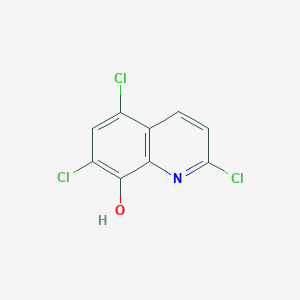

2,5,7-Trichloroquinolin-8-ol

Vue d'ensemble

Description

2,5,7-Trichloroquinolin-8-ol is a chlorinated derivative of quinolin-8-ol, a compound known for its diverse applications in medicinal and industrial chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trichloroquinolin-8-ol typically involves the chlorination of quinolin-8-ol. This can be achieved through various methods, including:

Direct Chlorination: Quinolin-8-ol is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure to ensure selective chlorination at the desired positions.

Electrophilic Substitution: Another method involves the electrophilic substitution of quinolin-8-ol using chlorinating agents like sulfuryl chloride or phosphorus pentachloride. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the chlorination process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinolin-8-one derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of partially or fully dechlorinated products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. Reagents such as sodium methoxide or potassium thiolate are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products:

Oxidation: Quinolin-8-one derivatives.

Reduction: Dechlorinated quinolin-8-ol derivatives.

Substitution: Functionalized quinolin-8-ol derivatives with various substituents.

Applications De Recherche Scientifique

Table 1: Synthetic Methods for 2,5,7-Trichloroquinolin-8-ol

| Method | Description | Yield (%) |

|---|---|---|

| Chlorination | Direct chlorination of 8-hydroxyquinoline | 60-80 |

| Multistep synthesis | Involves several reactions including bromination | 70-90 |

| Microwave-assisted | Rapid synthesis using microwave irradiation | 85-95 |

Biological Activities

The compound exhibits a wide range of biological activities, making it a valuable candidate for drug development. Key areas of research include:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

Research has highlighted the potential of this compound in combating cancer. Its derivatives have shown efficacy against several cancer cell lines.

Case Study: Cancer Cell Line Testing

In vitro studies on HeLa and MCF-7 cell lines revealed that certain derivatives exhibited IC50 values ranging from 26.30 to 63.75 µM, indicating promising anticancer activity .

Neuroprotective Effects

The chelating ability of this compound is particularly relevant in neurodegenerative diseases where metal ion imbalance is a concern.

Case Study: Neuroprotection

Research indicates that derivatives can mitigate oxidative stress in models of Alzheimer's disease by restoring metal homeostasis .

Industrial Applications

Beyond pharmacological uses, this compound finds applications in various industrial processes:

Agriculture

This compound is utilized as a fungicide and preservative in agriculture due to its ability to inhibit fungal growth .

Analytical Chemistry

Due to its metal chelation properties, it is employed in analytical methods for detecting and quantifying metal ions in environmental samples .

Mécanisme D'action

The mechanism of action of 2,5,7-Trichloroquinolin-8-ol involves its interaction with cellular components such as DNA and proteins. The chlorine atoms enhance its ability to form covalent bonds with nucleophilic sites on these biomolecules, leading to the inhibition of essential cellular processes. This makes it effective as an antimicrobial and potential anticancer agent.

Molecular Targets and Pathways:

DNA: The compound can intercalate into DNA, disrupting its structure and function.

Proteins: It can bind to proteins, inhibiting their enzymatic activity and leading to cell death.

Comparaison Avec Des Composés Similaires

5,7-Dichloroquinolin-8-ol: Lacks the chlorine atom at position 2, resulting in different reactivity and applications.

5,7-Diiodoquinolin-8-ol: Contains iodine atoms instead of chlorine, leading to different chemical properties and uses.

Clioquinol: A related compound with antimicrobial properties, used in medical applications.

Uniqueness: 2,5,7-Trichloroquinolin-8-ol is unique due to the presence of three chlorine atoms, which significantly enhance its reactivity and potential applications compared to its analogs. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial use.

Activité Biologique

2,5,7-Trichloroquinolin-8-ol is a member of the quinoline family, particularly characterized by the presence of multiple chlorine substituents at the 2, 5, and 7 positions and a hydroxyl group at the 8 position. This compound has garnered interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Activity

Quinolin-8-ols have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against a range of pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0625 | |

| Escherichia coli | 0.125 | |

| Mycobacterium tuberculosis | 0.125 | |

| Candida albicans | 0.5 |

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against multidrug-resistant strains of Mycobacterium tuberculosis, suggesting its potential as a new therapeutic agent in tuberculosis treatment .

The mechanism by which this compound exerts its antimicrobial effects is thought to involve metal chelation. This property allows it to deprive pathogens of essential nutrients such as iron and other metal ions necessary for their growth . Additionally, some studies suggest that halogenated quinolin-8-ols may inhibit RNA synthesis through chelation of metal cofactors necessary for various enzymatic processes .

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives against various viruses. For example, compounds with similar structures have shown promising results in inhibiting viral replication.

Table 2: Antiviral Activity Data

| Virus | Inhibition (%) | Cytotoxicity (%) | Reference |

|---|---|---|---|

| H5N1 Influenza | 91.2 | 2.4 | |

| Respiratory Syncytial Virus (RSV) | >80 | Not specified |

The antiviral activity appears to correlate with increased lipophilicity and electron-withdrawing properties in substituents on the quinoline ring .

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored. Various studies have reported that these compounds can induce apoptosis in cancer cell lines.

Case Study: Anticancer Effects

A study investigated the effects of a series of halogenated quinoline derivatives on HeLa cells (a cervical cancer cell line). The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 10 µM, suggesting that modifications to the quinoline structure can enhance anticancer properties .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown variable absorption rates and metabolism patterns depending on the dosage form and route of administration.

Table 3: Pharmacokinetic Parameters

| Parameter | Value (50 mg/kg) | Value (150 mg/kg) | Reference |

|---|---|---|---|

| Cmax (ng/mL) | 2913 | 4304 | |

| Tmax (h) | 1 | 1 | |

| Elimination Half-life (h) | Not specified | Not specified |

The pharmacokinetic profile indicates rapid metabolism and peak concentrations achieved within one hour post-administration .

Propriétés

IUPAC Name |

2,5,7-trichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO/c10-5-3-6(11)9(14)8-4(5)1-2-7(12)13-8/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYAAVABXPAIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=C2O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354060 | |

| Record name | 2,5,7-trichloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101870-58-0 | |

| Record name | 2,5,7-trichloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.